2-(1H-咪唑-1-基)乙胺盐酸盐

描述

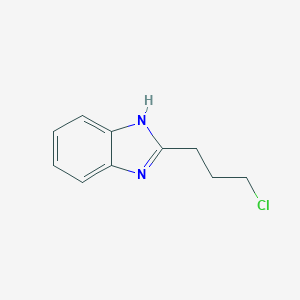

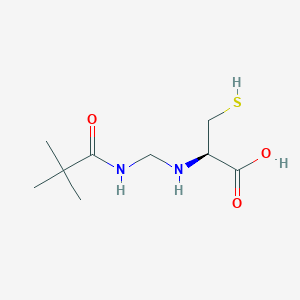

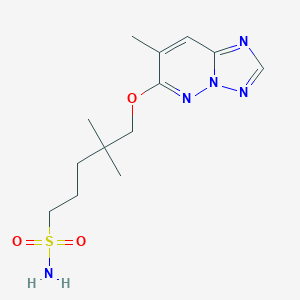

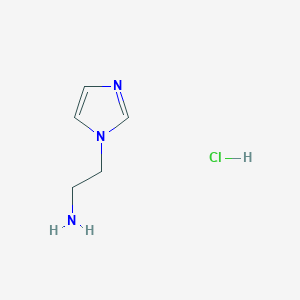

2-(1H-Imidazol-1-yl)ethanamine hydrochloride is a compound that features an imidazole ring, a common moiety in various biologically active molecules and pharmaceuticals. The imidazole ring is a five-membered planar ring with three carbon atoms and two nitrogen atoms. This structure is known for its ability to act as a ligand, coordinating with metal ions, and for its presence in various inhibitors and pharmaceutical agents .

Synthesis Analysis

The synthesis of 2-(1H-Imidazol-1-yl)ethanamine has been achieved through a multi-step process starting from ethyl acrylate. The process involves a Michael addition with imidazole, followed by hydrazinolysis, the Curtius rearrangement, and hydrolysis, with an overall yield of about 72% . Other related compounds have been synthesized through different methods, such as the reaction of imidazole with chloroacetyl chloride followed by treatment with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of compounds containing the imidazole ring has been extensively studied using X-ray crystallography. For instance, the crystal structure of a heme oxygenase-1 inhibitor with an imidazole moiety has been determined, revealing how the imidazole coordinates with the heme iron . Similarly, the structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride has been characterized, showing a relatively flat molecule due to the anti conformations of the –CH2– groups .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. For example, synthesized chloro-substituted 1-hydroxy-2-acetylideneimidazolidines react with sodium cyanide to form corresponding nitriles, which upon oxidation form persistent vinyl nitroxides . Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone have been synthesized and characterized, indicating the versatility of imidazole-containing compounds in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane led to the formation of a compound that undergoes solid-state transformation, with its water of crystallization playing a significant role in its thermal behavior . The crystal and molecular structures of imidazole derivatives have been compared using X-ray diffraction and DFT calculations, providing insights into their stability and interactions within the crystal lattice .

科学研究应用

DNA结合和细胞毒性研究

2-(1H-咪唑-1-基)乙胺盐酸盐已在DNA结合和细胞毒性方面进行了探索。例如,铜(II)配合物与包括2-(1H-咪唑-1-基)乙胺的变体在小牛胸腺DNA中表现出显著的DNA结合倾向和轻微的结构变化,表明可能存在凹槽/表面结合的潜力。这些配合物还显示出与DNA的伪一级动力学反应,并对各种癌细胞系显示出低毒性(Kumar et al., 2012)。

合成和结构研究

该化合物已参与了各种化学实体的合成和结构研究。例如,它已被用于合成源自相关化合物的新亚胺和双亚胺,展示了它在化学合成中的实用性(Pařík & Chlupatý, 2014)。此外,它已被用于合成席夫碱,展示了它在形成结构多样化化合物方面的多功能性(Patel et al., 2011)。

腐蚀抑制

该化合物还被研究其在腐蚀抑制中的作用。例如,包括2-(1H-咪唑-1-基)乙胺变体的咪唑啉衍生物已被研究为腐蚀抑制剂,在保护材料如低碳钢在酸性环境中方面显示出有效性(Zhang et al., 2015)。

生物评价

其衍生物已被评估其各种生物活性。例如,含有相关结构的哌嗪衍生物已被筛选用于抗微生物活性,表明其在开发新的抗微生物剂方面的潜力(Rajkumar et al., 2014)。此外,该化合物的变体已显示出在IGF-1R抑制方面的活性,表明其在癌症研究中的相关性(Saulnier et al., 2008)。

合成方法

2-(1H-咪唑-1-基)乙胺盐酸盐的合成方法也是研究的课题,指示了获得该化合物的有效化学途径(Ri-sheng, 2010)。

抗真菌应用

此外,它已被纳入新型抗真菌剂的开发中,展示了其在制药研究中的实用性(Artico et al., 1993)。

安全和危害

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

2-imidazol-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOALRMMSSHIANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918240 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-YL)ethanamine hydrochloride | |

CAS RN |

93668-43-0 | |

| Record name | NSC280770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。